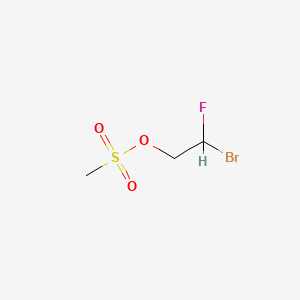
2-Bromo-2-fluoroethylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-fluoroethylmethanesulfonate is an organosulfur compound with the molecular formula C3H6BrFO3S This compound is characterized by the presence of both bromine and fluorine atoms attached to an ethyl group, which is further bonded to a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-fluoroethylmethanesulfonate typically involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Bromo-2-fluoroethanol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-fluoroethylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can include alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-fluoroethylmethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those that require specific halogenation patterns.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-fluoroethylmethanesulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine and fluorine atoms provide sites for nucleophilic attack, while the methanesulfonate group acts as a good leaving group, facilitating substitution and elimination reactions. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: This compound also contains bromine and fluorine atoms and is used in similar synthetic applications.
2-Bromo-2-fluoroethanol: The precursor to 2-Bromo-2-fluoroethylmethanesulfonate, it shares similar reactivity but lacks the methanesulfonate group.
Bromofluoromethane: Another halogenated compound used in organic synthesis, but with different reactivity due to the absence of the ethyl and methanesulfonate groups.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and methanesulfonate functionalities in a single molecule. This combination allows for a wide range of chemical transformations and applications, making it a valuable reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C3H6BrFO3S |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
(2-bromo-2-fluoroethyl) methanesulfonate |
InChI |
InChI=1S/C3H6BrFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |
InChI-Schlüssel |
QIKILFCCLWQMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















